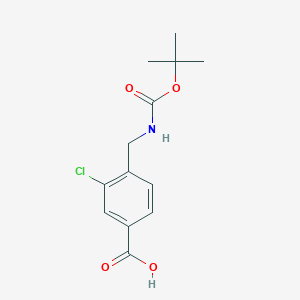

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

Übersicht

Beschreibung

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid is an organic compound with the molecular formula C13H16ClNO4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a chlorine atom at the meta position. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Chlorination: The benzoic acid derivative is chlorinated at the meta position using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Coupling Reaction: The protected amino group is then coupled with the chlorinated benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Protection: Large quantities of the amine are protected using Boc2O in a continuous flow reactor to ensure consistent quality and yield.

Chlorination in Bulk: The chlorination step is carried out in large reactors with controlled temperature and pressure to optimize the reaction conditions.

Automated Coupling: The coupling reaction is automated using industrial-scale coupling reagents and equipment to ensure high efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Coupling Reactions: The carboxyl group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., sodium hydride, potassium carbonate).

Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.

Coupling: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, solvents (e.g., dichloromethane, dimethylformamide).

Major Products

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Deprotection: The free amine derivative of the benzoic acid.

Coupling: Amides or esters formed by the reaction of the carboxyl group with amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Overview

The compound has the molecular formula and a molecular weight of approximately 285.72 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protected amino group and a chlorine atom at the meta position of the benzoic acid derivative, which contributes to its stability and reactivity in chemical reactions.

Peptide Synthesis

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid is primarily utilized as a building block in peptide synthesis. The Boc group protects the amino functionality during coupling reactions, allowing for the formation of peptide bonds without premature deprotection. This is crucial for generating complex peptides that may exhibit biological activity.

Case Study: Peptide Synthesis

A study demonstrated the successful synthesis of a peptide using this compound as a key intermediate. The Boc group was removed post-coupling, yielding a functional peptide with enhanced stability and bioactivity.

Medicinal Chemistry

The compound plays a significant role in the development of pharmaceuticals, particularly in synthesizing drug candidates that require specific functional groups. Research indicates that derivatives of benzoic acid can exhibit notable biological activities, including antimicrobial and anticancer effects.

Table: Biological Activities of Related Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Peptide synthesis | |

| 4-(Boc-amino)methylbenzoic acid | Antimicrobial | |

| Chlorinated benzoic acids | Anticancer |

Case Study: Antitumor Activity

Research on chlorinated benzoic acids revealed their ability to inhibit tumor growth in vitro by disrupting cellular signaling pathways involved in proliferation and survival. The presence of chlorine enhances biological activity, making this compound a valuable candidate in drug development.

Bioconjugation

In bioconjugation techniques, this compound is used to attach biomolecules to various surfaces or other molecules. Its reactive functional groups facilitate the formation of stable linkages, which are essential for creating bioconjugates used in diagnostics and therapeutics.

Material Science

The compound is also employed in synthesizing functional materials such as polymers and coatings that require specific functional groups for enhanced performance characteristics. Its stability and reactivity make it suitable for various applications in material science.

Wirkmechanismus

The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid involves its reactivity due to the presence of the Boc-protected amino group and the chlorine atom. The Boc group provides stability and prevents unwanted reactions, while the chlorine atom allows for selective substitution reactions. The compound can interact with various molecular targets through its functional groups, enabling it to participate in a wide range of chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid: Similar structure but without the chlorine atom.

4-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbenzoic acid: Similar structure with a methyl group instead of a chlorine atom.

4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Similar structure with a cyclohexane ring instead of a benzene ring.

Uniqueness

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid is unique due to the presence of both the Boc-protected amino group and the chlorine atom. This combination allows for selective reactions and provides stability during synthesis, making it a valuable compound in various chemical and biological applications.

Biologische Aktivität

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid (CAS No. 165528-69-8) is an organic compound notable for its structural features, which include a tert-butoxycarbonyl (Boc) protected amino group and a chlorine atom at the meta position of the benzoic acid derivative. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities and applications.

The molecular formula of this compound is C13H16ClNO4, with a molecular weight of approximately 285.72 g/mol. The presence of the Boc group enhances stability during synthetic processes, while the chlorine atom allows for selective substitution reactions, making it a versatile building block in chemical synthesis.

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and medicinal chemistry. Its reactivity profile allows it to participate in various biochemical interactions, which can be summarized as follows:

1. Peptide Synthesis

The compound is extensively utilized as a building block in peptide synthesis. The Boc group protects the amino functionality during coupling reactions, enabling the formation of peptide bonds without premature deprotection. This characteristic is crucial for generating complex peptides that may exhibit biological activity.

2. Medicinal Chemistry

Research indicates that derivatives of benzoic acid, including this compound, can exhibit significant biological activities, such as antimicrobial and anticancer effects. The chlorine substituent may enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets.

The mechanism of action for this compound involves its ability to undergo substitution reactions due to the presence of the chlorine atom. This allows for interactions with various nucleophiles, facilitating diverse chemical transformations that are essential in drug development.

Table: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Peptide synthesis | |

| 4-(Boc-amino)methylbenzoic acid | Antimicrobial | |

| Chlorinated benzoic acids | Anticancer |

Case Study: Antitumor Activity

A study investigating chlorinated benzoic acids demonstrated their capability to inhibit tumor growth in vitro by disrupting cellular signaling pathways involved in proliferation and survival. The findings highlight the importance of chlorine substitution in enhancing biological activity.

Eigenschaften

IUPAC Name |

3-chloro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-9-5-4-8(11(16)17)6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNRWCIMDCYBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621749 | |

| Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165528-69-8 | |

| Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.